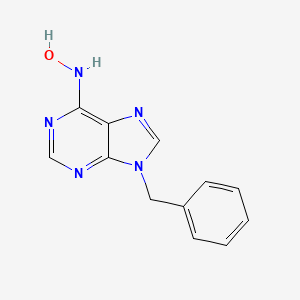![molecular formula C13H10N2O4S B14653228 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene CAS No. 53827-86-4](/img/structure/B14653228.png)
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene is an organic compound characterized by the presence of nitro groups and a sulfanyl linkage between two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-4-[(2-nitrophenyl)sulfanyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro groups can yield amines, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can introduce various functional groups onto the benzene rings .
Scientific Research Applications
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the sulfanyl linkage may influence the compound’s binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-nitrobenzene: Lacks the sulfanyl linkage and additional nitro group, making it less complex.
2,5-Dinitrotoluene: Contains two nitro groups but lacks the sulfanyl linkage.
2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene: Similar structure but with a trifluoroethyl group instead of the nitrophenyl sulfanyl group.
Uniqueness
2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene is unique due to the presence of both nitro groups and a sulfanyl linkage, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
53827-86-4 |
|---|---|
Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
2-methyl-1-nitro-4-(2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10N2O4S/c1-9-8-10(6-7-11(9)14(16)17)20-13-5-3-2-4-12(13)15(18)19/h2-8H,1H3 |
InChI Key |
SONYBFRPFCETSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


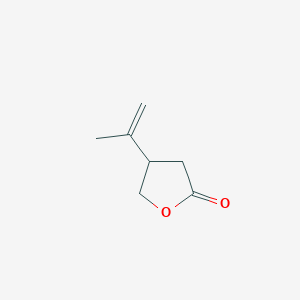
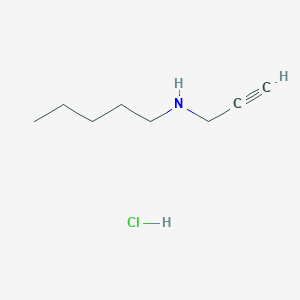


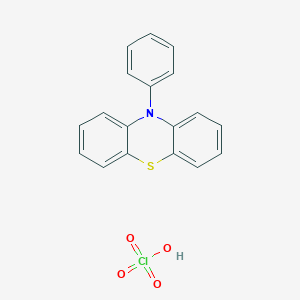
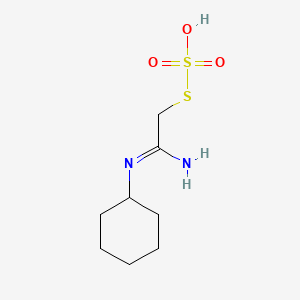
![2-[([1,1'-Biphenyl]-4-yl)methylidene]-N-phenylhydrazine-1-carboximidic acid](/img/structure/B14653185.png)
![Dibenzo[c,g]chrysene](/img/structure/B14653188.png)
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)

